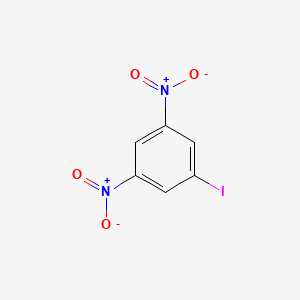

1-Iodo-3,5-dinitrobenzene

Overview

Description

1-Iodo-3,5-dinitrobenzene, also known as 3,5-dinitroiodobenzene, is generally used in dyes, stains, indicators, general laboratory use, and other industrial applications . It can also be used to synthesize 1-iodo-3,5-diaminobenzene by the reduction of nitro groups . Diaminobenzenes are key intermediates in the preparation of stains and dyes .

Synthesis Analysis

This compound is synthetically prepared from thermal (iodide) and photoinduced electron-transfer catalysis in biaryl synthesis via aromatic arylations with diazonium salts . It can also be synthesized from 3,5-dinitroaniline, sulfuric acid, and sodium nitrite .Molecular Structure Analysis

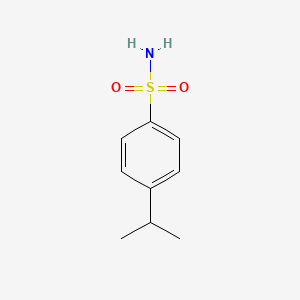

The molecular formula of this compound is C6H3IN2O4 . It has an average mass of 294.004 Da and a monoisotopic mass of 293.913727 Da .Chemical Reactions Analysis

This compound is used as a reactant in resveratrol analogs as aromatase and quinone reductase 2 inhibitors for chemoprevention of cancer .Physical And Chemical Properties Analysis

This compound has a density of 2.2±0.1 g/cm3, a boiling point of 346.0±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.7±3.0 kJ/mol and a flash point of 163.1±22.3 °C . The index of refraction is 1.700, and the molar refractivity is 52.3±0.3 cm3 .Scientific Research Applications

Crystal Packing and Molecular Interactions

1-Iodo-3,5-dinitrobenzene exhibits unique crystal packing characteristics due to the interactions between iodine and nitro groups. Merz (2003) discovered that in this compound, the nitro groups are not exactly coplanar with the benzene ring, leading to the formation of sheets linked by NO2...NO2 interactions. This contrasts with 4-iodonitrobenzene, where more symmetrical I...NO2 intermolecular interactions are observed (Merz, 2003).

Halogen Bonding in Co-crystals

Raatikainen and Rissanen (2009) explored the polymorphism in co-crystals of this compound. Their study revealed that these co-crystals can manifest different halogen bond motifs in their polymorphic structures, influenced by the strength of the intermolecular halogen bond (Raatikainen & Rissanen, 2009).

Supramolecular Assembly

Ranganathan and Pedireddi (1998) found that 3,5-dinitrobenzoic acid forms a unique 2:1 molecular complex with 1,4-diiodobenzene, showcasing the importance of hydrogen bond interactions in directing interactions with other molecules (Ranganathan & Pedireddi, 1998).

Molecular Recognition Through Iodo-Nitro Interactions

Allen et al. (1994) investigated the crystal structures of 1,4-diiodobenzene with 1,4-dinitrobenzene and other compounds, highlighting the role of iodo-nitro bridging interactions in forming symmetrical molecular ribbons (Allen et al., 1994).

Vicarious Nucleophilic Substitution Reactions

Haglund, Hai, and Nilsson (1990) demonstrated how 1,3-dinitrobenzene reacts with iodophenols and iodomethyl phenyl sulfoxide/sulfone in the presence of copper, leading to selective vicarious nucleophilic substitution reactions (Haglund, Hai, & Nilsson, 1990).

Safety and Hazards

1-Iodo-3,5-dinitrobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard classifications for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs are the respiratory system .

Future Directions

1-Iodo-3,5-dinitrobenzene is generally used in dyes, stains, indicators, general laboratory use, and other industrial applications . It can also be used to synthesize 1-iodo-3,5-diaminobenzene by the reduction of nitro groups . Diaminobenzenes are key intermediates in the preparation of stains and dyes . Therefore, future directions could include exploring new applications in these areas.

Mechanism of Action

Target of Action

1-Iodo-3,5-dinitrobenzene is a chemical compound that is primarily used in dyes, stains, indicators, and other industrial applications . Its primary targets are the nitro groups present in its structure .

Mode of Action

The compound interacts with its targets through a reduction process . This process involves the conversion of the nitro groups into amines, resulting in the synthesis of 1-iodo-3,5-diaminobenzene .

Biochemical Pathways

The affected pathway is the reduction of nitro groups to amines . This process is crucial in the preparation of stains and dyes, as diaminobenzenes are key intermediates in these preparations .

Pharmacokinetics

It is known that the compound is stable at room temperature . Its bioavailability would be influenced by factors such as its solubility, absorption rate, and metabolic stability.

Result of Action

The molecular effect of the action of this compound is the transformation of the nitro groups into amines . This results in the formation of 1-iodo-3,5-diaminobenzene, a compound that is a key intermediate in the preparation of various dyes and stains .

Action Environment

Environmental factors such as temperature and pH could influence the action, efficacy, and stability of this compound. For instance, the compound is known to be stable at room temperature . .

Biochemical Analysis

Biochemical Properties

1-Iodo-3,5-dinitrobenzene plays a significant role in biochemical reactions, particularly in the synthesis of dyes and stains. It interacts with various enzymes and proteins, including glutathione S-transferases, which catalyze the conjugation of glutathione with a wide range of aryl halides and organic isothiocyanates . This interaction is crucial for detoxifying harmful substances and maintaining cellular homeostasis.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with glutathione S-transferases can lead to changes in the redox state of the cell, impacting cellular metabolism and gene expression . Additionally, its role in synthesizing dyes and stains can affect cellular imaging and diagnostic assays .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to glutathione S-transferases, facilitating the conjugation of glutathione with aryl halides . This interaction can inhibit or activate specific enzymes, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. It is generally stable at room temperature, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range where the compound’s impact on cellular processes becomes significant.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by glutathione S-transferases. These enzymes facilitate the conjugation of glutathione with aryl halides, impacting metabolic flux and metabolite levels . The compound’s interaction with these enzymes is crucial for detoxifying harmful substances and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is essential for its role in synthesizing dyes and stains, impacting cellular imaging and diagnostic assays.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The compound’s localization within cells is crucial for its role in biochemical reactions and cellular processes.

properties

IUPAC Name |

1-iodo-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISNAASNOWRWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284273 | |

| Record name | 1-Iodo-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6276-04-6 | |

| Record name | 6276-04-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodo-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-3,5-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 1-iodo-3,5-dinitrobenzene participate in halogen bonding, and how does this compare to other halogen bond donors?

A: Yes, this compound acts as a halogen bond donor [, ]. It forms co-crystals with halogen bond acceptors like 1,4-diazabicyclo[2.2.2]octane, exhibiting polymorphism due to variations in halogen bond strength and stoichiometry []. Interestingly, despite having similar electrostatic potential to iodopentafluorobenzene, this compound forms weaker halogen bonds in solution, as evidenced by Raman spectroscopy and computational studies []. This suggests that factors beyond electrostatic potential, such as charge transfer interactions, play a significant role in determining halogen bond strength.

Q2: What are the implications of understanding the halogen bonding capabilities of this compound?

A: Understanding the halogen bonding propensity of this compound can inform crystal engineering efforts and the design of functional materials. By manipulating the halogen bond acceptor and the crystallization conditions, different polymorphic forms with distinct properties can potentially be accessed []. Furthermore, recognizing the limitations of relying solely on electrostatic potential predictions for halogen bond strength [] is crucial for designing more accurate computational models and predicting halogen bond-driven assemblies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)

![4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1296843.png)